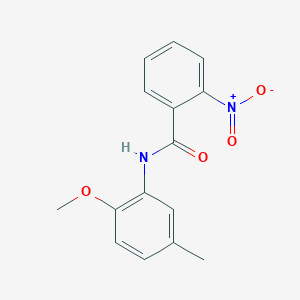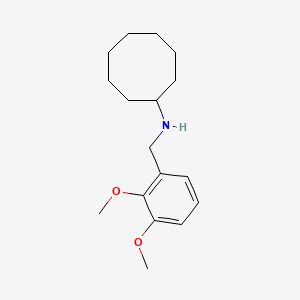
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide, also known as AN3661, is a synthetic compound that belongs to the class of antibacterial agents. This compound has been developed to target the bacterial enzyme leucyl-tRNA synthetase, which plays a crucial role in protein synthesis.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide targets the bacterial enzyme leucyl-tRNA synthetase, which is essential for protein synthesis. It binds to the active site of the enzyme and inhibits its activity, thereby preventing the production of proteins that are necessary for bacterial growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has been shown to have a broad-spectrum antibacterial activity against various bacterial strains, including those that are resistant to currently available antibiotics. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. However, its synthesis method is complex, and it may not be suitable for large-scale production. Additionally, more studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide research, including:
1. Further optimization of its chemical structure to improve its antibacterial activity and pharmacokinetic properties.
2. Studies to determine its efficacy and safety in humans.
3. Development of new formulations and delivery methods to improve its bioavailability and therapeutic potential.
4. Studies to investigate its potential use in combination with other antibiotics to enhance their efficacy against drug-resistant bacteria.
5. Investigation of its potential use in other therapeutic areas, such as antiviral and antifungal agents.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide is a promising antibacterial agent that has shown broad-spectrum activity against various bacterial strains, including those that are resistant to currently available antibiotics. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its efficacy and safety in humans and to explore its potential use in other therapeutic areas.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide involves a multi-step process that starts with the reaction of 2-nitrobenzoyl chloride with 2-amino-4-methoxy-5-methylbenzoic acid. This reaction results in the formation of N-(2-methoxy-5-methylphenyl)-2-nitrobenzoic acid, which is then converted into N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide by reacting it with thionyl chloride and 2-aminoacetophenone.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide has been extensively studied for its antibacterial activity against various Gram-negative and Gram-positive bacteria, including drug-resistant strains. It has shown promising results in preclinical studies and has the potential to be developed as a new class of antibacterial agents.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-7-8-14(21-2)12(9-10)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLVQZZDUMRLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)



![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)
